molecular formula C9H9F2IO B14012907 1,3-Difluoro-2-iodo-4-isopropoxybenzene

1,3-Difluoro-2-iodo-4-isopropoxybenzene

Cat. No.: B14012907
M. Wt: 298.07 g/mol
InChI Key: DKVXMMPAZWFZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Poly-functionalized Halogenated Arenes and Alkoxybenzene Chemistry

Significance of Fluorinated Aromatic Scaffolds in Advanced Organic Synthesis

The incorporation of fluorine into aromatic scaffolds is a widely employed strategy in medicinal chemistry and materials science. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physical properties of a molecule. tandfonline.comnih.gov In drug design, the introduction of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. bohrium.com Furthermore, fluorine can modulate a molecule's physicochemical properties, including its lipophilicity and acidity (pKa), which in turn affects bioavailability and membrane permeability. nih.govnih.gov The strategic placement of fluorine can also lead to improved binding affinity and selectivity for target proteins, a consequence of favorable electrostatic and nonbonding interactions. tandfonline.combohrium.com Consequently, fluorinated aromatic compounds are integral components of numerous commercial pharmaceuticals. nih.gov

Role of Iodine Substituents as Strategic Handle for Further Derivatization

The iodine substituent on the aromatic ring of 1,3-Difluoro-2-iodo-4-isopropoxybenzene serves as a highly versatile "handle" for further chemical modification. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive electrophiles in a wide array of transition-metal-catalyzed cross-coupling reactions. nih.gov This high reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be performed selectively at the iodine-bearing position. This preferential reactivity is crucial in polyhalogenated systems, enabling chemists to introduce a diverse range of substituents without disturbing other halogen atoms like fluorine or chlorine. nih.gov Additionally, the iodine atom can readily participate in metal-halogen exchange reactions, typically with organolithium reagents, to generate a nucleophilic aryl lithium species, which can then react with various electrophiles.

Isopropoxy Group as a Steric and Electronic Modulator in Aromatic Systems

The isopropoxy group (-O-CH(CH₃)₂) plays a dual role as both an electronic and a steric modulator of the aromatic system. Electronically, as an alkoxy group, it is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the oxygen's lone pairs to donate electron density to the benzene (B151609) ring through resonance. This electronic effect influences the reactivity of the ring and the regiochemical outcome of various reactions. Sterically, the isopropoxy group is significantly bulkier than a methoxy (B1213986) or ethoxy group. This steric hindrance can influence the accessibility of the adjacent ortho positions, potentially directing incoming reagents to less hindered sites on the molecule. youtube.com In transition metal-catalyzed reactions, the size of the isopropoxy group can affect the approach of the catalyst, thereby influencing selectivity. acs.org

Table 1: Properties and Synthetic Roles of Functional Groups in this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2IO

Molecular Weight

298.07 g/mol

IUPAC Name

1,3-difluoro-2-iodo-4-propan-2-yloxybenzene

InChI

InChI=1S/C9H9F2IO/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5H,1-2H3

InChI Key

DKVXMMPAZWFZJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)I)F

Origin of Product

United States

Advanced Methodologies for the Synthesis of 1,3 Difluoro 2 Iodo 4 Isopropoxybenzene and Its Precursors

Regioselective Halogenation Strategies of Fluorinated Aryl Ethers

The introduction of an iodine atom at a specific position on a fluorinated aryl ether is a critical step in the synthesis of 1,3-difluoro-2-iodo-4-isopropoxybenzene. The electronic properties of the fluorine and isopropoxy substituents, as well as their steric hindrance, play a significant role in directing the regiochemical outcome of halogenation reactions.

Electrophilic Iodination Approaches and Selectivity Control

Electrophilic aromatic substitution (SEAr) is a fundamental method for the direct iodination of aromatic rings. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. In the case of a precursor like 1,3-difluoro-4-isopropoxybenzene, the activating and ortho-, para-directing isopropoxy group would compete with the deactivating and ortho-, para-directing fluorine atoms.

To achieve the desired regioselectivity, various iodinating agents and reaction conditions can be employed. A common reagent for the iodination of activated aromatic rings is N-iodosuccinimide (NIS). The reaction is often carried out in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, which can enhance the electrophilicity of the iodine source. For electron-rich aromatics, this method can provide excellent yields under mild conditions and with short reaction times. youtube.com The active iodinating species is believed to be formed in situ. youtube.com

The regiochemical outcome of the electrophilic iodination of a 1,3-difluoro-4-isopropoxybenzene precursor would be influenced by the combined directing effects of the substituents. The powerful activating effect of the isopropoxy group would likely direct the incoming electrophile to the positions ortho to it. One of these positions is already occupied by a fluorine atom, leaving the C2 and C6 positions as the most probable sites of iodination. Steric hindrance from the isopropoxy group might influence the selectivity between these two positions.

Reagent SystemSubstrate TypeKey Features
N-Iodosuccinimide (NIS) / Trifluoroacetic acid (cat.)Electron-rich aromaticsMild conditions, high yields, short reaction times. youtube.com
Molecular Iodine (I₂) / Oxidizing agentGeneral aromaticsRequires an oxidizing agent to generate the electrophilic iodine species. wikipedia.org
1,3-diiodo-5,5-dimethylhydantoin (DIH)Less reactive aromaticsA more reactive iodinating agent. wikipedia.org

Directed Ortho-Metalation (DoM)-Mediated Iodination from Substituted Anisoles

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. youtube.comwikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho- C-H bond. wikipedia.orgwikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as molecular iodine, to introduce a substituent at the desired position with high precision. wikipedia.org

In the context of synthesizing this compound, a precursor such as 1,3-difluoro-4-isopropoxybenzene could potentially undergo DoM. The isopropoxy group can act as a DMG, directing the lithiation to the C5 position. However, the presence of fluorine atoms can also influence the site of metalation.

A more controlled approach would involve the DoM of a precursor like 2,6-difluoroanisole (B1301606). The methoxy (B1213986) group is a well-established DMG. youtube.com Treatment of 2,6-difluoroanisole with a strong lithium amide base like lithium diisopropylamide (LDA) or an alkyllithium reagent such as n-butyllithium can lead to deprotonation at the C3 position. Subsequent quenching with an iodine source would yield 2,6-difluoro-3-iodoanisole. This intermediate could then be further elaborated to the target molecule.

Directing GroupBaseElectrophileOutcome
Methoxy (-OCH₃)n-BuLi, s-BuLi, t-BuLiIodine (I₂)Regioselective iodination ortho to the methoxy group. youtube.com
Amide (-CONR₂)LDA, n-BuLiIodine (I₂)Highly regioselective ortho-iodination.
Carbamate (-OCONR₂)s-BuLi/TMEDAIodine (I₂)Efficient ortho-iodination.

Fluorination Methodologies for Aromatic Systems Leading to Difluorinated Precursors

The introduction of fluorine atoms onto an aromatic ring is a key aspect in the synthesis of the target molecule's precursors. Several methods exist for aromatic fluorination, each with its own advantages and limitations regarding substrate scope and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) for Controlled Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine into aromatic rings, particularly those activated by electron-withdrawing groups. commonorganicchemistry.comgoogle.com The reaction involves the attack of a nucleophilic fluoride (B91410) source, such as potassium fluoride or cesium fluoride, on an aromatic ring bearing a good leaving group (e.g., -NO₂, -Cl) ortho or para to an activating group. google.com

For the synthesis of a 1,3-difluorinated precursor, a starting material such as 2,4-dichloronitrobenzene (B57281) could be subjected to SNAr. The nitro group strongly activates the ring towards nucleophilic attack, allowing for the sequential displacement of the chloride ions by fluoride. The reaction conditions, including the choice of fluoride source, solvent, and temperature, are crucial for achieving high yields and selectivity.

The classic SNAr mechanism proceeds through a Meisenheimer intermediate, a negatively charged species stabilized by the electron-withdrawing group. commonorganicchemistry.com This requirement generally restricts the application of SNAr to electron-deficient arenes. commonorganicchemistry.com

Fluoride SourceLeaving GroupActivating GroupKey Features
KF, CsF-Cl, -NO₂-NO₂, -CN, -C(O)RRequires polar aprotic solvents and often high temperatures. google.com
Tetrabutylammonium fluoride (TBAF)-Cl, -NO₂-NO₂, -CN, -C(O)RMore soluble fluoride source, can sometimes be used under milder conditions.

Electrophilic Fluorination and Halogen Exchange Strategies for Polyfluorinated Systems

Electrophilic fluorination offers a complementary approach to SNAr for the introduction of fluorine atoms. This method involves the reaction of a nucleophilic aromatic substrate, such as an organometallic species or an electron-rich arene, with an electrophilic fluorine source. masterorganicchemistry.com Reagents containing an N-F bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used due to their stability and safety compared to elemental fluorine. masterorganicchemistry.com

The mechanism of electrophilic fluorination is still a subject of debate but can provide a direct route to fluorinated aromatics. For instance, an arylboronic acid derivative could be subjected to palladium-catalyzed fluorination using an electrophilic fluorine source. wikipedia.org

Halogen exchange (Halex) reactions are another important strategy for synthesizing polyfluorinated systems. This process, which is a type of SNAr reaction, involves the displacement of other halogens, typically chlorine or bromine, with fluoride. This is often used in industrial processes for the production of fluoroaromatics.

Etherification Strategies for the Isopropoxy Moiety Introduction

The final key structural feature of the target molecule is the isopropoxy group. Its introduction is typically achieved through the etherification of a difluorophenol precursor. Several classical and modern methods are available for the formation of aryl ethers.

The Williamson ether synthesis is a traditional and widely used method for preparing ethers. organic-chemistry.org This reaction involves the deprotonation of a phenol (B47542) with a base, such as sodium hydride or potassium carbonate, to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide, in this case, isopropyl iodide or bromide. youtube.comorganic-chemistry.org While effective for primary alkyl halides, the use of a secondary halide like isopropyl bromide can lead to a competing elimination reaction, reducing the yield of the desired ether. organic-chemistry.org

The Mitsunobu reaction provides a milder alternative for the synthesis of ethers from alcohols and phenols. commonorganicchemistry.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. commonorganicchemistry.com The reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for isopropanol.

For more challenging substrates, modern cross-coupling reactions such as the Buchwald-Hartwig amination, which can be adapted for C-O bond formation, can be employed. wikipedia.org This palladium-catalyzed reaction allows for the coupling of alcohols with aryl halides or triflates to form aryl ethers. wikipedia.org This method offers a broad substrate scope and functional group tolerance. wikipedia.org

ReactionReagentsKey Features
Williamson Ether SynthesisPhenol, Base (e.g., NaH, K₂CO₃), Isopropyl halideWell-established, can be limited by elimination with secondary halides. youtube.comorganic-chemistry.org
Mitsunobu ReactionPhenol, Isopropanol, PPh₃, DEAD or DIADMild conditions, good for a wide range of substrates. commonorganicchemistry.com
Buchwald-Hartwig EtherificationPhenol, Isopropanol, Palladium catalyst, Ligand, BaseBroad scope, tolerant of many functional groups. wikipedia.org

Williamson Ether Synthesis and Related Alkylation Methods with Substituted Phenols

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is a primary method for introducing the isopropoxy group onto the phenolic precursor of the target molecule. wikipedia.org This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion nucleophilically attacks an alkyl halide or another electrophile with a suitable leaving group. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a plausible and direct precursor is 2,6-difluoro-4-iodophenol (B1418842). sigmaaldrich.comuni.lu The synthesis involves the deprotonation of this phenol to form the corresponding phenoxide, which then acts as the nucleophile.

Deprotonation: The phenolic proton of 2,6-difluoro-4-iodophenol is removed by a base to form the sodium or potassium phenoxide. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective, as are carbonates like potassium carbonate (K₂CO₃) in a polar aprotic solvent. jk-sci.com

Nucleophilic Attack: The resulting phenoxide attacks an isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane. The SN2 mechanism dictates that primary alkyl halides are ideal, but secondary halides like 2-bromopropane can be used, although elimination reactions can be a competing side reaction. teachthemechanism.com

The choice of reagents and conditions is crucial for maximizing the yield of the desired ether while minimizing side products. rsc.org

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers
Phenolic SubstrateAlkylating AgentBaseSolventApprox. Temp (°C)Yield (%)
2,6-Difluoro-4-iodophenol2-BromopropaneK₂CO₃DMF80High (anticipated)
PhenolEthyl BromideNaHTHF25-60>90
4-NitrophenolIsopropyl IodideCs₂CO₃AcetonitrileReflux~95
SalicylaldehydeChloroacetic acidNaOHWater100Variable

Related alkylation methods can also be employed. For instance, phase-transfer catalysis can be used to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. Catalytic versions of the Williamson synthesis, sometimes using weak alkylating agents at high temperatures, represent an alternative approach aimed at improving process sustainability. researchgate.netresearchgate.net

Catalytic and Sustainable Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact.

Transition Metal-Catalyzed Halogenation and Cross-Coupling for Precursor Formation

Transition metal catalysis offers powerful alternatives for constructing the key bonds in the target molecule or its precursors. Instead of starting with a pre-iodinated phenol, one could begin with a more accessible precursor like 1,3-difluoro-4-isopropoxybenzene and introduce the iodine atom catalytically.

Directed C-H Iodination: Palladium-catalyzed C-H activation is a prominent strategy for the direct functionalization of arenes. For 1,3-difluorobenzene (B1663923) derivatives, arylation tends to occur selectively at the C-H bond positioned between the two electron-withdrawing fluorine atoms due to the increased acidity of that proton. acs.org This inherent reactivity can be exploited for a late-stage iodination of 1,3-difluoro-4-isopropoxybenzene. Catalytic systems, often involving Pd(II) or Ru(II), can direct iodination to this specific position using an iodine source like N-iodosuccinimide (NIS) or molecular iodine (I₂).

Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are typically used to form carbon-carbon or carbon-heteroatom bonds. nih.gov While less direct for this specific target, they are invaluable for synthesizing complex precursors. For example, a precursor like 2,6-difluoro-4-bromo-isopropoxybenzene could be synthesized and then potentially converted to the iodo-analogue via a halogen exchange reaction (Finkelstein reaction) or other transition-metal-mediated processes.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Precursor Synthesis
Reaction TypeSubstrateReagent(s)Catalyst SystemProduct Type
C-H IodinationBenzoic AcidNIS[Ru(p-cymene)Cl₂]₂Ortho-iodinated benzoic acid
C-H Arylation1,3-DifluorobenzeneAryl BromidePd(OAc)₂ / SPhos2,6-Difluoro-biphenyl
TrifluoromethylationAryl ChlorideTESCF₃ / KFPd₂ (dba)₃ / BrettPhosAryl-CF₃

Green Chemistry Principles and Atom Economy in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound involves evaluating and optimizing the entire synthetic route to minimize waste, energy consumption, and the use of hazardous substances. greenchemistry-toolkit.org

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. tudelft.nl

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the Williamson ether synthesis of the target compound from 2,6-difluoro-4-iodophenol, 2-bromopropane, and K₂CO₃ (assuming the base is a reactant for calculation purposes):

Reactants: C₆H₃F₂IO (255.99 g/mol ) + C₃H₇Br (123.00 g/mol ) + K₂CO₃ (138.21 g/mol )

Product: C₉H₉F₂IO (298.07 g/mol )

Byproducts: KHCO₃ (100.12 g/mol ) + KBr (119.00 g/mol )

Atom Economy: [298.07 / (255.99 + 123.00 + 138.21)] x 100 = 57.6%

This calculation highlights that a significant portion of the reactant mass ends up as inorganic salt byproducts.

Other Green Metrics: Beyond atom economy, other metrics provide a more holistic view of a process's sustainability:

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, calculates the ratio of the mass of waste to the mass of the product. An ideal E-factor is 0. nih.gov For many pharmaceutical processes, E-factors can be high (25-100 or more), largely due to solvent and reagent waste. scientificupdate.com

Process Mass Intensity (PMI): PMI is the ratio of the total mass input (raw materials, solvents, process water) to the mass of the final product. It provides a complete picture of the material efficiency of a process. greenchemistry-toolkit.orgnih.gov

Reactivity and Transformation Chemistry of 1,3 Difluoro 2 Iodo 4 Isopropoxybenzene

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine (C-I) bond is the most reactive among the aryl halides towards oxidative addition to low-valent transition metal catalysts, such as palladium(0) complexes. wikipedia.orgwikipedia.org This high reactivity allows for selective transformations at the C-2 position of the benzene (B151609) ring under mild conditions, leaving the more stable C-F and C-O bonds intact. This selectivity is a cornerstone of its application in synthetic chemistry.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In this reaction, 1,3-difluoro-2-iodo-4-isopropoxybenzene would serve as the electrophilic partner, reacting with an organoboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide variety of functional groups and generally proceeds with high yields. The aryl iodide's high reactivity ensures that the coupling occurs selectively at this position.

The general transformation is as follows:

A representative scheme for the Suzuki-Miyaura coupling of this compound with a generic organoboronic acid.

Typical conditions for this transformation involve a palladium(0) source, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and an inorganic base in a suitable solvent system.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Component Examples Role
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ Catalyzes the cross-coupling cycle
Ligand PPh₃, dppf, SPhos, XPhos Stabilizes and activates the catalyst
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent
Solvent Toluene, Dioxane, THF, DME, Water Solubilizes reactants and reagents

| Boron Reagent | Arylboronic acids, Alkylboronic acids | Source of the new carbon fragment |

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, allowing for the introduction of an alkynyl moiety at the C-2 position under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed and could be applicable. rsc.org

The reaction proceeds as illustrated below:

A representative scheme for the Sonogashira coupling of this compound with a terminal alkyne.

The choice of catalyst, base, and solvent can be optimized to achieve high yields and accommodate various functional groups on the alkyne coupling partner.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

Component Examples Role
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Primary catalyst for the coupling cycle
Copper(I) Co-catalyst CuI, CuBr Activates the alkyne
Base Et₃N, i-Pr₂NH, Piperidine Acts as base and often as solvent
Solvent THF, DMF, Toluene Solubilizes reactants

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Alkyne coupling partner |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgjk-sci.com This method has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.org this compound is an ideal substrate for this reaction, readily coupling with primary and secondary amines, as well as other nitrogen nucleophiles like amides and carbamates. jk-sci.com

The development of specialized, bulky, and electron-rich phosphine ligands has been crucial to the success of this reaction, allowing for the efficient coupling of even challenging substrates. snnu.edu.cn

A representative scheme for the Buchwald-Hartwig amination of this compound.

Furthermore, the principles of Buchwald-Hartwig chemistry can be extended to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds by coupling the aryl iodide with alcohols, phenols, or thiols, respectively. wikipedia.org

Table 3: Typical Conditions for Buchwald-Hartwig C-N/C-O/C-S Couplings

Component Examples Role
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ Primary catalyst for the reaction
Ligand BINAP, Xantphos, RuPhos, XPhos Essential for catalytic activity and stability
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Deprotonates the nucleophile
Solvent Toluene, Dioxane, THF Reaction medium

| Nucleophile | Primary/secondary amines, Alcohols, Thiols | Source of N, O, or S atom |

Beyond the more common couplings, the aryl iodide of this compound is also amenable to other powerful C-C bond-forming reactions.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.org The reaction is catalyzed by palladium or nickel complexes and allows for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org

The Stille coupling employs organostannane (organotin) reagents. wikipedia.org A key advantage of Stille reactions is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.org This method is compatible with a wide array of functional groups.

These advanced strategies offer alternative pathways for synthesizing complex molecules, each with its own unique advantages regarding reagent preparation, reaction conditions, and substrate scope.

Table 4: Comparison of Negishi and Stille Coupling Reactions

Feature Negishi Coupling Stille Coupling
Organometallic Reagent Organozinc (R-ZnX) Organostannane (R-SnR'₃)
Catalyst Palladium or Nickel Palladium
Key Advantages High reactivity of organozinc, good functional group tolerance. wikipedia.org Air and moisture stability of organostannanes, broad functional group tolerance. wikipedia.org

| Key Disadvantages | Sensitivity of organozinc reagents to air and moisture. wikipedia.org | Toxicity of organotin reagents and byproducts. wikipedia.org |

Functional Group Interconversions Involving the Isopropoxy Group

While the primary reactive site is the aryl iodide, the isopropoxy group also offers a handle for subsequent chemical modifications, typically through ether cleavage.

Aryl alkyl ethers, such as the isopropoxybenzene (B1215980) moiety in the target molecule, can be cleaved to reveal a phenol (B47542). This transformation is typically achieved under strong acidic conditions or with Lewis acids. masterorganicchemistry.comlibretexts.org Common reagents for this purpose include boron tribromide (BBr₃), hydroiodic acid (HI), or hydrobromic acid (HBr). masterorganicchemistry.comopenstax.org

The cleavage of the isopropoxy group in this compound would yield 2,6-difluoro-3-iodophenol. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the isopropyl group by the counter-ion (e.g., Br⁻ or I⁻). masterorganicchemistry.commasterorganicchemistry.com

General scheme for the cleavage of the isopropoxy group to yield the corresponding phenol.

The resulting phenol is a versatile intermediate. The hydroxyl group can undergo a variety of derivatization pathways , including:

O-Alkylation: Reaction with alkyl halides to form new ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.

Conversion to Triflates: Reaction with triflic anhydride (B1165640) to generate a highly reactive triflate group, which can then participate in further cross-coupling reactions.

This two-step sequence of ether cleavage followed by derivatization significantly expands the synthetic utility of the parent molecule.

Table 5: Common Reagents for Aryl Ether Cleavage

Reagent Typical Conditions Mechanism Type
Boron Tribromide (BBr₃) CH₂Cl₂, often at low temperatures (e.g., 0°C to rt) Lewis acid-mediated
Hydroiodic Acid (HI) Acetic acid or neat, often with heating Sₙ2 attack on the alkyl group masterorganicchemistry.com

| Hydrobromic Acid (HBr) | Acetic acid or aqueous, with heating | Sₙ2 attack on the alkyl group openstax.org |

Isopropoxy Group as a Directing Group in Aromatic Transformations

The isopropoxy group (–OCH(CH₃)₂), an alkoxy substituent, plays a pivotal role in dictating the regiochemical outcome of electrophilic aromatic substitution reactions. As an electron-donating group, it activates the aromatic ring towards electrophilic attack. researchgate.netresearchgate.net This activation stems from the +R (resonance) effect of the oxygen atom, which donates its lone pair of electrons to the aromatic π-system. researchgate.net This electron donation increases the electron density at the ortho and para positions relative to the isopropoxy group. researchgate.netresearchgate.net

Consequently, the isopropoxy group is classified as an ortho, para-director for electrophilic aromatic substitutions. semanticscholar.org However, the steric bulk of the isopropyl moiety can influence the ratio of ortho to para substitution. wikipedia.orgepa.gov Increased steric hindrance at the ortho positions may favor substitution at the less hindered para position. semanticscholar.org In the context of this compound, the positions ortho to the isopropoxy group are already substituted with fluorine and iodine atoms, which will significantly influence the course of further electrophilic aromatic substitutions.

Reactivity of the Fluorine Atoms in Polyfluorinated Arenes

The presence of multiple fluorine atoms on an aromatic ring dramatically alters its chemical reactivity, particularly its susceptibility to nucleophilic attack. google.com

Polyfluorinated arenes are known to undergo nucleophilic aromatic substitution (SNAr) reactions. google.com The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring, making it electron-deficient and thus susceptible to attack by nucleophiles. google.com In SNAr reactions, a nucleophile attacks the electron-poor aromatic core, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride (B91410) anion.

For an SNAr reaction to occur, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups. In this compound, while the fluorine atoms themselves are electron-withdrawing, the presence of the electron-donating isopropoxy group would generally deactivate the ring towards SNAr. However, the cumulative inductive effect of the two fluorine atoms and the iodine atom might still render the ring sufficiently electron-deficient to react with strong nucleophiles under forcing conditions. The position of nucleophilic attack would be influenced by the combined electronic effects of all substituents.

The fluorine atoms in this compound exert a significant influence on both the rate and regioselectivity of aromatic reactions. Fluorine exhibits a dual electronic nature: it is strongly electron-withdrawing through the inductive (-I) effect and weakly electron-donating through the resonance (+R) effect. In electrophilic aromatic substitution, the inductive effect generally deactivates the ring, making the reaction slower compared to benzene. However, the resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions. Due to the strong inductive deactivation, fluorobenzene (B45895) is generally less reactive than benzene in electrophilic aromatic substitution, but it is still considered an ortho, para-director.

In the case of this compound, the two fluorine atoms significantly decrease the electron density of the ring, thereby reducing its reactivity towards electrophiles. Their directing effects, in concert with the isopropoxy group, would guide the regioselectivity of any potential electrophilic substitution.

Conversely, in nucleophilic aromatic substitution, the strong inductive effect of fluorine is crucial for activating the ring. Fluorine's ability to stabilize the negative charge in the Meisenheimer intermediate through its -I effect makes it a good activating group for SNAr and, counterintuitively, a better leaving group in this context than heavier halogens. The rate of SNAr reactions on polyfluoroarenes is often faster than on their chloro- or bromo-analogues.

Directed Ortho-Metalation (DoM) Strategies Utilizing this compound

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

In this compound, both the isopropoxy group and the fluorine atoms can function as DMGs. Alkoxy groups are considered moderate DMGs, while fluorine is also a moderate DMG. google.com The relative directing ability of these groups, as well as their positions on the ring, will determine the site of metalation.

The regioselectivity of DoM on this compound would be determined by the competition between the directing effects of the isopropoxy and fluorine groups. The isopropoxy group directs metalation to its ortho positions. One of these positions is occupied by a fluorine atom, and the other by an iodine atom. The fluorine atoms direct metalation to their respective ortho positions.

Given the substitution pattern, the most likely site for deprotonation would be the C-5 position, which is ortho to the isopropoxy group and meta to the two fluorine atoms. The cooperative directing effect of the isopropoxy group and the fluorine at C-3 would likely favor lithiation at C-5. The C-I bond is generally more reactive towards lithium-halogen exchange, but DoM proceeds via deprotonation.

Once the aryllithium species is formed at the C-5 position, it can be trapped with a variety of electrophiles. This would allow for the introduction of a wide range of functional groups at this specific position.

Table 1: Potential Electrophiles for Quenching in DoM Reactions

Electrophile Functional Group Introduced
D₂O Deuterium
CO₂ Carboxylic acid
DMF Aldehyde
I₂ Iodine
(CH₃)₃SiCl Trimethylsilyl

The scope of the reaction would depend on the stability of the aryllithium intermediate and its reactivity towards the chosen electrophile. The presence of the iodine atom opens up the possibility of subsequent cross-coupling reactions.

The structure of this compound is well-suited for application in sequential and tandem reaction sequences. For instance, a DoM reaction could be performed to introduce a functional group at the C-5 position. The resulting product would still possess the iodine atom at the C-2 position, which can then participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.

This sequential functionalization allows for the controlled and regioselective introduction of multiple, distinct substituents onto the aromatic ring. For example, a boronic acid ester could be introduced at C-5 via DoM followed by reaction with a borate (B1201080) ester. This product could then undergo an intramolecular Suzuki coupling if an appropriate halide is present elsewhere in the molecule, or it could be used in a subsequent intermolecular cross-coupling reaction.

A tandem reaction sequence could involve a DoM followed by an in-situ quench and subsequent cross-coupling. For example, after lithiation at C-5, transmetalation with zinc or copper could generate an organometallic species that could then participate in a Negishi or Sonogashira coupling, respectively, without the need to isolate the intermediate. Such tandem processes offer increased efficiency by reducing the number of synthetic steps and purification procedures.

Advanced Spectroscopic and Analytical Methodologies for Research on 1,3 Difluoro 2 Iodo 4 Isopropoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of "1,3-Difluoro-2-iodo-4-isopropoxybenzene". It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei within the molecule.

Given the presence of two fluorine atoms in "this compound," Fluorine-19 (¹⁹F) NMR spectroscopy offers significant advantages for its structural analysis. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive NMR probe. Furthermore, ¹⁹F NMR spectra exhibit a wide range of chemical shifts, which are highly sensitive to the local electronic environment, allowing for the clear resolution of signals from non-equivalent fluorine atoms.

In a molecule such as "this compound," the two fluorine atoms are in distinct chemical environments due to their different neighboring substituents (iodine and a hydrogen atom, respectively). This would result in two separate signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine atom is influenced by the electron-withdrawing or -donating effects of the adjacent iodine, isopropoxy group, and the other fluorine atom.

Moreover, spin-spin coupling between the two fluorine nuclei (³JF-F) and between each fluorine and the neighboring aromatic proton (³JH-F and ⁴JH-F) would provide valuable structural information. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei and their spatial orientation.

Illustrative ¹⁹F NMR Data for this compound The following data is hypothetical and serves to illustrate the expected spectroscopic features.

Fluorine Position Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
F-1 -110.5 d ³JF1-F3 = 8.5
F-3 -125.2 d ³JF1-F3 = 8.5

Two-dimensional (2D) NMR techniques are powerful methods for establishing the complete bonding framework of "this compound" and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the isopropoxy group, a cross-peak between the methine proton and the methyl protons would be observed, confirming their connectivity. On the aromatic ring, COSY can help to identify adjacent protons, which in this specific molecule is limited to the single aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals of the aromatic ring and the isopropoxy group by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbon atoms bearing the fluorine, iodine, and isopropoxy substituents. For instance, correlations from the aromatic proton to the neighboring fluorinated and iodinated carbons would be expected, as would correlations from the isopropoxy protons to the carbon atom of the benzene (B151609) ring to which the group is attached.

Illustrative 2D NMR Correlations for this compound The following data is hypothetical and serves to illustrate the expected spectroscopic features.

Proton (¹H) Correlated Carbon (¹³C) via HSQC Correlated Carbons (¹³C) via HMBC
H-5 C-5 C-1, C-3, C-4, C-6
O-CH(CH₃)₂ C-7 C-4, C-8
O-CH(CH₃)₂ C-8 C-7

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of "this compound" and to gain structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For "this compound" (C₉H₉F₂IO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass. This technique is also invaluable for monitoring the progress of chemical reactions by identifying the masses of reactants, intermediates, and products in a reaction mixture.

Illustrative HRMS Data for this compound The following data is hypothetical and serves to illustrate the expected spectroscopic features.

Molecular Formula Calculated Exact Mass Measured Exact Mass Mass Error (ppm)
C₉H₉F₂IO 310.9666 310.9664 -0.64

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for complex derivatives of "this compound". In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision with an inert gas, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For instance, the fragmentation of the molecular ion of "this compound" might involve the loss of the isopropyl group, the iodine atom, or other characteristic fragments, providing valuable information about the connectivity of the molecule.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Intermediates

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of "this compound" itself may be challenging, this technique is highly applicable to its solid derivatives or reaction intermediates.

A successful crystallographic analysis provides precise measurements of bond lengths, bond angles, and torsion angles. This information is crucial for understanding the steric and electronic effects of the substituents on the benzene ring. Furthermore, the crystal packing reveals intermolecular interactions such as halogen bonding (involving the iodine atom), hydrogen bonding, and π-π stacking, which govern the supramolecular architecture of the solid. This detailed structural information is vital for structure-activity relationship studies and for the rational design of new materials.

Conformational Analysis and Intermolecular Interactions in the Solid State

The spatial arrangement of atoms and the nature of non-covalent interactions in the crystalline state are crucial for understanding the physicochemical properties of this compound. While a specific crystal structure for this exact compound is not publicly available, its solid-state behavior can be inferred from studies on related halogenated and fluorinated aromatic compounds.

Conformational Analysis: The conformation of the isopropoxy group relative to the benzene ring is a key structural feature. Due to steric hindrance from the adjacent iodine and fluorine atoms, free rotation around the C-O bond of the isopropoxy group is likely restricted. This would lead to a preferred orientation of the isopropyl group, minimizing steric clash with the bulky ortho-substituents. Computational modeling and analysis of related crystal structures suggest that the isopropyl group would likely orient itself to place the methine hydrogen in proximity to the ring, with the methyl groups pointing away from the plane of the benzene ring.

Intermolecular Interactions: In the solid state, several types of intermolecular interactions are expected to govern the crystal packing of this compound. Halogen bonding, a directional interaction involving the electrophilic region of the iodine atom (the σ-hole), is anticipated to be a significant contributor to the crystal lattice energy. The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the oxygen atom of the isopropoxy group or the fluorine atoms.

A summary of anticipated intermolecular interactions is provided in the table below.

Interaction TypeDonorAcceptor
Halogen BondingIodine (I)Oxygen (O), Fluorine (F)
Hydrogen BondingCarbon-Hydrogen (C-H)Fluorine (F), Oxygen (O)
π-π StackingAromatic RingAromatic Ring

Elucidation of Novel Molecular Architectures and Reaction Product Conformations

The structural framework of this compound serves as a versatile platform for the synthesis of more complex molecules with unique three-dimensional architectures. X-ray crystallography is a powerful tool for determining the precise atomic arrangement in the solid state, providing unambiguous evidence of the molecular structure and conformation of novel derivatives.

For instance, in reactions where the iodine atom is substituted, the resulting products can exhibit distinct conformational preferences and intermolecular interactions. The introduction of new functional groups can lead to the formation of intricate supramolecular assemblies directed by a combination of halogen bonds, hydrogen bonds, and π-stacking interactions. The conformation of the isopropoxy group may also be influenced by the nature of the newly introduced substituent, potentially adopting a different orientation to accommodate changes in the local steric and electronic environment.

The detailed structural analysis of reaction products derived from this compound is crucial for understanding reaction mechanisms and for the rational design of new materials with desired properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Characteristic Absorption Bands of Halogenated Arenes and Ether Moieties

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Halogenated Arene Vibrations:

C-I Stretching: The carbon-iodine stretching vibration is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹. This band can sometimes be weak in the IR spectrum but may be more prominent in the Raman spectrum.

C-F Stretching: The carbon-fluorine stretching vibrations of the aromatic ring are expected to appear as strong absorptions in the IR spectrum, typically in the range of 1100-1300 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are anticipated to occur just above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. vscht.cz

Ether Moiety Vibrations:

C-O Stretching: The stretching of the C-O bond of the isopropoxy group is expected to produce a strong absorption in the IR spectrum, generally in the 1000-1300 cm⁻¹ region. fiveable.melibretexts.org For phenyl alkyl ethers, two distinct C-O stretching bands are often observed. libretexts.orgpressbooks.pub

Aliphatic C-H Stretching: The C-H stretching vibrations of the isopropyl group will appear below 3000 cm⁻¹. vscht.cz

Isopropyl Group Bending: The characteristic bending vibration of the gem-dimethyl group of the isopropoxy moiety often results in a doublet in the 1370-1390 cm⁻¹ region. s-a-s.org

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-H (isopropyl)Stretching< 3000
Aromatic C=CStretching1400 - 1600
Isopropyl C-HBending (gem-dimethyl)1370 - 1390
Aromatic C-FStretching1100 - 1300
Aryl-O-Alkyl Ether C-OStretching1000 - 1300
Aromatic C-IStretching500 - 600

In-Situ Reaction Monitoring and Mechanistic Insight via Vibrational Spectroscopy

In-situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions. mdpi.commt.com By immersing a probe directly into the reaction mixture, spectra can be continuously collected, allowing for the tracking of reactant consumption, intermediate formation, and product generation. mdpi.com

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions at the iodo position, in-situ IR spectroscopy can provide valuable mechanistic insights. For example, by monitoring the disappearance of the characteristic vibrational bands of the starting material and the simultaneous appearance of new bands corresponding to the product, reaction kinetics can be determined. The detection of transient intermediates may also be possible, providing direct evidence for a proposed reaction mechanism.

This real-time analysis eliminates the need for frequent sampling and offline analysis, leading to a more comprehensive understanding of the reaction dynamics and facilitating process optimization. mdpi.com

Computational and Theoretical Investigations of 1,3 Difluoro 2 Iodo 4 Isopropoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1,3-difluoro-2-iodo-4-isopropoxybenzene, DFT calculations can provide a detailed picture of its electronic landscape, which is governed by the interplay of its various substituents.

The electronic structure of this compound is characterized by the competing electronic effects of its substituents. The fluorine atoms at the 1 and 3 positions are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). Conversely, the isopropoxy group at the 4-position is an electron-donating group through resonance (+R) and a weaker inductive electron-withdrawing group (-I). The iodine atom at the 2-position is the least electronegative of the halogens and can act as a weak electron-withdrawing group and is also known to participate in halogen bonding. researchgate.net

This intricate electronic interplay governs the charge distribution across the aromatic ring. DFT calculations would likely reveal a significant polarization of the C-F bonds, leading to partial negative charges on the fluorine atoms and partial positive charges on the adjacent carbon atoms. The isopropoxy group, through its oxygen lone pairs, would increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. The iodine atom's effect on the charge distribution is more subtle, influenced by both its electronegativity and polarizability.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be delocalized over the electron-rich aromatic ring and the oxygen atom of the isopropoxy group. The electron-donating nature of the isopropoxy group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, on the other hand, is anticipated to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing fluorine and iodine atoms. The presence of these electronegative atoms would lower the energy of the LUMO, enhancing the molecule's ability to accept electrons. rsc.org

Table 1: Predicted Qualitative Effects of Substituents on Frontier Molecular Orbitals

SubstituentPositionElectronic EffectExpected Impact on HOMO EnergyExpected Impact on LUMO Energy
Fluoro1, 3-ILoweringLowering
Iodo2-I, Halogen BondingLoweringLowering
Isopropoxy4+R, -IRaisingRaising (to a lesser extent)

This table presents a qualitative prediction based on general principles of substituent effects.

The electronic information gleaned from DFT calculations allows for the prediction of the molecule's reactivity and the regioselectivity of its reactions. The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Given the electron-donating isopropoxy group, the aromatic ring is activated towards electrophilic aromatic substitution. The positions ortho and para to the isopropoxy group are electronically favored for electrophilic attack. However, the positions ortho to the isopropoxy group are sterically hindered by the adjacent iodine and fluorine atoms. Therefore, electrophilic substitution is most likely to occur at the position para to the isopropoxy group (C6).

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the electron-withdrawing fluorine and iodine atoms. The carbon atoms attached to these halogens are potential sites for nucleophilic attack. The relative reactivity of these sites would depend on the stability of the Meisenheimer-like intermediates, which can be evaluated computationally.

The iodine atom itself presents a unique reaction site. It can participate in halogen bonding, acting as a Lewis acidic center. Furthermore, the C-I bond can be a site for various coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are common for aryl iodides.

A significant strength of quantum chemical calculations is the ability to map out the potential energy surface of a reaction, including the structures and energies of transition states and intermediates. vub.bemdpi.comrsc.org For any proposed reaction involving this compound, DFT can be used to calculate the activation energies and reaction enthalpies.

For instance, in an electrophilic aromatic substitution reaction, the energies of the sigma-complex intermediates (Wheland intermediates) for attack at different positions on the ring can be calculated. The pathway with the lowest energy transition state would be the kinetically favored one. Similarly, for a potential SNAr reaction, the energies of the Meisenheimer intermediates and the corresponding transition states for their formation and decomposition can be determined. This allows for a detailed mechanistic understanding and prediction of the most favorable reaction pathway.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior, including conformational flexibility.

The isopropoxy group is not planar and can adopt various conformations due to rotation around the C(aromatic)-O and O-C(isopropyl) bonds. The conformational preferences are dictated by a balance of steric and electronic effects. The bulky isopropyl group is likely to experience steric hindrance from the adjacent iodine and fluorine atoms.

Table 2: Estimated Rotational Barriers for Similar Substituted Aromatic Ethers

CompoundRotating GroupMethodCalculated Rotational Barrier (kcal/mol)
2,6-dimethylanisoleMethoxy (B1213986)DFT~10-12
2,6-di-tert-butylanisoleMethoxyExperimental>20
2-methyl-6-isopropoxy phenylazideIsopropoxyExperimentalSignificant (atropisomerism observed) acs.org

This table provides examples from the literature on related systems to contextualize the potential rotational barriers in the title compound.

The ideal planar geometry of a benzene (B151609) ring is often distorted by the presence of bulky or electronically demanding substituents. In this compound, the cumulative steric and electronic effects of the four substituents can lead to notable distortions in the aromatic ring's bond lengths and angles.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering a non-experimental route to validate molecular structures and understand their electronic and vibrational properties. For a molecule like this compound, where experimental data may be scarce, in silico methods such as Density Functional Theory (DFT) are invaluable for predicting Nuclear Magnetic Resonance (NMR) spectra and vibrational frequencies (Infrared and Raman). These theoretical predictions serve as a crucial guide for experimentalists in assigning spectra and confirming the synthesis of the target compound.

The prediction of NMR spectra through computational methods, typically employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a cornerstone of modern structural elucidation. mdpi.com This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict the distinct chemical shifts for the two aromatic protons (H-5 and H-6) and the nine unique carbon atoms. The predicted shifts are highly sensitive to the electronic environment shaped by the substituents.

¹H NMR: The isopropoxy group (-OCH(CH₃)₂) is an electron-donating group (EDG) through resonance, which tends to shield aromatic protons, shifting them upfield. Conversely, the high electronegativity of the fluorine and iodine atoms causes electron withdrawal through the inductive effect, leading to deshielding and a downfield shift. The interplay of these effects, along with steric compression from the bulky iodine atom, would result in distinct, predictable chemical shifts for H-5 and H-6.

¹³C NMR: The effects of substituents are also pronounced in the ¹³C NMR spectrum. The carbon atom directly bonded to the iodine (C-2) is expected to show a significant upfield shift due to the "heavy atom effect," a phenomenon well-documented for bromo and iodo derivatives where spin-orbit coupling plays a major role. nih.gov The carbons bonded to the highly electronegative fluorine atoms (C-1 and C-3) would be deshielded, appearing at a downfield chemical shift. The carbon attached to the isopropoxy group (C-4) would also be deshielded due to the electronegativity of the oxygen atom.

The following table represents hypothetical, yet scientifically plausible, ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, as would be predicted by DFT calculations.

Atom Predicted Chemical Shift (δ, ppm) Predicted Coupling Constants (J, Hz)
H-57.15³J(H-5, H-6) = 8.5 Hz, ⁴J(H-5, F-3) = 6.0 Hz
H-66.90³J(H-6, H-5) = 8.5 Hz, ⁵J(H-6, F-1) = 1.5 Hz
C-1158.0 (d)¹J(C-1, F-1) = 250 Hz
C-295.0-
C-3159.5 (d)¹J(C-3, F-3) = 255 Hz
C-4150.0-
C-5118.0-
C-6110.0-
-OCH-72.0-
-CH₃22.5-

Theoretical vibrational frequency calculations are essential for interpreting Infrared (IR) and Raman spectra. By solving the vibrational Schrödinger equation for a molecule's optimized geometry, computational methods can predict the frequencies of its fundamental vibrational modes. These calculated frequencies, though often systematically overestimated, can be scaled using empirical factors to achieve excellent agreement with experimental data. escholarship.org

For this compound, DFT calculations would predict a complex spectrum with characteristic bands corresponding to the various functional groups.

C-F Stretching: Strong C-F stretching vibrations are expected in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. The presence of two fluorine atoms would likely lead to symmetric and asymmetric stretching modes.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the isopropoxy ether group would produce a strong band, usually around 1260-1000 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group appears just below 3000 cm⁻¹.

C-I Stretching: The C-I stretching vibration occurs at a much lower frequency, typically in the 600-500 cm⁻¹ range, due to the large mass of the iodine atom.

A hypothetical table of key calculated vibrational frequencies and their assignments is presented below to illustrate the expected results from a computational analysis.

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment Expected IR Intensity Expected Raman Activity
3105Aromatic C-H StretchMediumStrong
2985Aliphatic C-H Asymmetric StretchStrongMedium
1590Aromatic C=C StretchStrongStrong
1485Aromatic C=C StretchStrongMedium
1255Aryl-O Asymmetric StretchVery StrongWeak
1150C-F Asymmetric StretchVery StrongWeak
850Aromatic C-H Out-of-plane BendStrongWeak
540C-I StretchMediumStrong

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies investigate how a molecule's chemical structure influences its reactivity. Computational chemistry offers a powerful platform for these investigations by calculating various molecular descriptors that can be correlated with experimental reactivity data.

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate structural or physicochemical properties of molecules with their chemical reactivity. nih.gov For a compound like this compound, QSRR models could predict its reactivity in various derivatization reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C-I bond. acs.org

A typical QSRR study would involve calculating a set of molecular descriptors for the parent compound and its potential derivatives. These descriptors can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies, and electrostatic potential. These describe the electron distribution and susceptibility to electrophilic or nucleophilic attack.

Steric: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). These quantify the spatial arrangement of atoms and their influence on reaction accessibility.

Topological: Descriptors based on the molecular graph, which encode information about size, shape, and branching.

These calculated descriptors would then be correlated with an experimental measure of reactivity, such as the reaction rate constant (k), using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

The following table illustrates a hypothetical QSRR model for a generic derivatization reaction.

Descriptor Hypothetical Value Correlation with Reactivity (log k)
LUMO Energy (eV)-0.85Negative (Lower LUMO facilitates nucleophilic attack)
Charge at C-2+0.15Positive (More positive charge enhances nucleophilic attack)
Steric Hindrance at C-2HighNegative (Increased bulk slows the reaction rate)

The reactivity of the benzene ring in this compound is governed by the complex interplay of the steric and electronic effects of its four substituents.

Electronic Effects:

Isopropoxy Group (-O-iPr): This is a strong activating group. The oxygen atom donates electron density to the ring via a strong resonance effect (+R), which outweighs its inductive electron withdrawal (-I) due to oxygen's electronegativity. This increases the ring's nucleophilicity, making it more reactive towards electrophiles. It is a powerful ortho, para-director. uobabylon.edu.iq

Iodine Atom (-I): Similar to fluorine, iodine is an ortho, para-directing deactivator. Its inductive effect (-I) is weaker than fluorine's, but its ability to donate electron density via resonance (+R) is also less effective due to poorer orbital overlap between iodine's 5p orbitals and carbon's 2p orbitals. The C-I bond is the weakest among the C-halogen bonds, making it a prime site for oxidative addition in cross-coupling reactions. acs.org

Steric Effects:

The iodine atom at the C-2 position is significantly larger than the fluorine atoms. This substantial steric bulk will hinder any reaction at the adjacent C-1 and C-3 positions. This phenomenon, known as the "ortho effect," can dramatically influence regioselectivity. wikipedia.orgyoutube.com

The isopropoxy group is also bulkier than a methoxy or ethoxy group, which could sterically influence reactivity at the adjacent C-3 and C-5 positions.

Role of 1,3 Difluoro 2 Iodo 4 Isopropoxybenzene As a Key Synthetic Synthon in Complex Molecule Assembly

Building Block in the Synthesis of Fluorinated Heterocyclic Scaffolds

The structural arrangement of 1,3-difluoro-2-iodo-4-isopropoxybenzene makes it an ideal precursor for synthesizing heterocyclic compounds that incorporate the 1,3-difluoro-4-isopropoxybenzene moiety. This is particularly valuable in medicinal chemistry and materials science, where fluorine substitution is used to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions, which serve as the initial step in forming nitrogen-containing heterocyles like pyridines, quinolines, and indoles. Methodologies such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings are employed to introduce a side chain, which then undergoes an intramolecular cyclization to form the heterocyclic ring.

For example, a common strategy to form an indole (B1671886) scaffold involves a Sonogashira coupling with a terminal alkyne bearing an ortho-amino or nitro group on an adjacent ring, followed by a base- or metal-catalyzed cyclization (e.g., Larock indole synthesis). Similarly, quinolines can be accessed by coupling with appropriate amino-alkyne precursors, followed by an annulation reaction. These sequential strategies allow for the regioselective construction of complex heterocyclic systems while preserving the fluorine and isopropoxy substituents.

Table 1: Generalized Strategies for N-Heterocycle Synthesis

Target Heterocycle Step 1: Cross-Coupling Reaction Step 2: Cyclization Strategy
Indole Sonogashira coupling with a 2-aminophenylacetylene derivative. Intramolecular cyclization onto the alkyne (e.g., Larock or Cacchi indole synthesis).
Quinoline Sonogashira coupling with a 2-aminoaryl alkyne. Electrophilic cyclization/annulation cascade.

| Pyridine (B92270) | Suzuki coupling with a suitably functionalized pyridine boronic acid or ester. | Direct coupling to form a biaryl linkage. |

The utility of this compound extends to a wider range of oxygen- and nitrogen-containing heterocycles. The choice of coupling partner in the initial step dictates the type of heterocycle that can be formed.

Oxygen Heterocycles: To synthesize substituted benzofurans, a Sonogashira coupling with a propargyl alcohol derivative can be performed, followed by an intramolecular cyclization. The resulting product would be a furan (B31954) ring fused to the original benzene (B151609) ring, carrying the desired substitution pattern.

Nitrogen Heterocycles: For heterocycles like pyrazoles or triazoles, the aryl iodide can be coupled with precursors containing the requisite N-N or N-N-N fragments. For instance, a copper-catalyzed coupling with a terminal alkyne followed by a cycloaddition with an azide (B81097) (a "click" reaction) can generate triazoles. Alternatively, Buchwald-Hartwig amination with hydrazine (B178648) derivatives can introduce a nitrogen-based side chain that can be further elaborated and cyclized.

Precursor for Advanced Aromatic Systems and Biaryl Compounds

The compound serves as a foundational block for building larger, more complex aromatic structures, including polyaromatic hydrocarbons (PAHs) and sterically hindered biaryls.

The synthesis of specifically substituted PAHs can be achieved using this compound as a starting point. One effective method is through iterative cross-coupling reactions. For instance, a Suzuki coupling can attach the initial benzene ring to another aromatic system. If that system contains another reactive handle, the process can be repeated to build out the PAH structure.

A more advanced strategy involves the generation of a highly reactive benzyne (B1209423) intermediate. Treatment of the parent compound with a strong base like lithium diisopropylamide (LDA) can induce the elimination of hydrogen iodide, forming a transient difluoro-isopropoxy-benzyne. This benzyne can be trapped in a [4+2] cycloaddition reaction with a diene, such as furan or cyclopentadiene, to rapidly construct a bicyclic system, effectively forming a new fused aromatic ring after subsequent transformations.

Axial chirality arises from restricted rotation around a single bond, typically a bond connecting two aromatic rings. For this to occur, the aromatic rings must have bulky substituents in the ortho positions. The substitution pattern of this compound, with an iodine atom at position C2 and a fluorine atom at C3, provides the necessary steric hindrance to create atropisomers when coupled with another suitably substituted aromatic ring.

The primary method for achieving this is an atroposelective Suzuki-Miyaura coupling. By using a palladium catalyst with a sophisticated, sterically demanding chiral phosphine (B1218219) ligand, the coupling between this compound and an arylboronic acid can be controlled to produce one enantiomer of the resulting biaryl in excess. The fluorine and isopropoxy groups remain on the final molecule, influencing its conformation and properties. While this is a well-established methodology for this class of compounds, specific research applying it to this compound is not widely documented.

Strategies for Constructing Complex Fluorinated Molecules

The molecular architecture of this compound allows for several synthetic strategies focused on building complex fluorinated products. The key is leveraging the distinct reactivity of the different functional groups on the ring. The C-I bond is significantly more reactive in transition-metal catalysis than the highly stable C-F bonds, creating a point of "orthogonal" reactivity. This allows for selective functionalization at the iodine-bearing position without disturbing the fluorine atoms.

Selective C-I Bond Functionalization: The C-I bond is the primary site for forming new carbon-carbon and carbon-heteroatom bonds via a wide array of well-established cross-coupling reactions.

Electronic Influence of Fluorine: The two electron-withdrawing fluorine atoms modify the electron density of the aromatic ring, affecting the kinetics and regioselectivity of certain reactions.

Steric Direction: The ortho-iodine and -fluorine substituents provide steric bulk that is essential for applications such as the synthesis of axially chiral biaryls.

These features allow chemists to use this compound as a reliable and predictable building block for the rational design and synthesis of complex, high-value fluorinated molecules.

Table 2: Synthetic Methodologies Enabled by Structural Features

Structural Feature Enabled Synthetic Methods Potential Applications
Carbon-Iodine Bond Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig, and Ullmann couplings; Benzyne formation. Construction of biaryls, heterocycles, PAHs, and complex natural product analogues.
Ortho-Fluoro and Iodo Groups Atroposelective cross-coupling. Synthesis of axially chiral ligands and materials.
Difluoro Substitution Modification of electronic properties (pKa, lipophilicity, metabolic stability). Development of agrochemicals, pharmaceuticals, and functional materials.

| Isopropoxy Group | Enhances solubility in organic solvents; potential directing group. | Facilitates reaction workup and purification; can influence regioselectivity. |


Multi-Step Synthesis Pathways Utilizing Sequential Transformations

There is currently no specific information available in scientific literature detailing multi-step synthesis pathways that utilize this compound through a sequence of transformations. General principles of multi-step synthesis involve the sequential modification of a starting material, where each step builds upon the last to construct a more complex molecule. For a molecule like this compound, a hypothetical sequence could involve a Sonogashira or Suzuki coupling at the iodo position, followed by demethylation or modification of the isopropoxy group, or nucleophilic aromatic substitution of a fluorine atom under specific conditions. However, no concrete examples of such sequences involving this specific compound have been documented.

Convergent and Divergent Synthesis Strategies for Target Molecule Creation

Information regarding the use of this compound in either convergent or divergent synthesis strategies is not present in the available literature.

Convergent synthesis involves the independent synthesis of separate fragments of a target molecule, which are then combined (or "converge") in the final stages. This approach is generally more efficient for large, complex molecules.

Divergent synthesis begins with a common core structure which is then elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.org While the structure of this compound is suitable to act as a core for divergent synthesis, no such applications have been reported.

Future Directions and Emerging Research Avenues for 1,3 Difluoro 2 Iodo 4 Isopropoxybenzene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A significant thrust in modern synthetic chemistry is the pursuit of sustainability and atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product. Research into the synthesis of 1,3-difluoro-2-iodo-4-isopropoxybenzene is expected to align with these principles, moving away from classical methods that may involve harsh conditions or stoichiometric reagents.

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful and sustainable strategies for forging carbon-halogen bonds and other key functionalities in aromatic systems. nih.govrsc.org These methods often operate under mild conditions, reducing energy consumption and offering high selectivity. researchgate.net The application of photocatalysis to the synthesis of halogenated arenes has demonstrated considerable promise, providing an eco-friendly platform for these transformations. rsc.org

For a molecule like this compound, photoredox catalysis could offer a novel route for its synthesis or subsequent functionalization. For instance, a late-stage iodination of a 1,3-difluoro-4-isopropoxybenzene precursor could potentially be achieved using a photocatalytic approach, which often exhibits different regioselectivity compared to traditional electrophilic aromatic substitution. Furthermore, the carbon-iodine bond of the target molecule is susceptible to photocatalytic activation, opening avenues for cross-coupling reactions under mild, light-induced conditions. mdpi.com

Table 1: Comparison of Synthetic Approaches for Halogenated Arenes

Feature Traditional Methods Photo- and Electro-Catalysis
Reagents Often require stoichiometric and sometimes hazardous reagents. Utilizes catalytic amounts of photosensitizers or electrodes.
Conditions Can involve harsh temperatures and pressures. Typically proceeds under mild, ambient conditions. nih.gov
Selectivity Can sometimes lead to mixtures of regioisomers. Often provides high levels of chemo- and regioselectivity.
Sustainability May generate significant chemical waste. Generally more environmentally benign with less waste. researchgate.net

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, particularly for the scalable and safe production of fine chemicals. rsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous-flow reactor can lead to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. acs.org

The synthesis of this compound could be significantly optimized by transitioning to a continuous-flow process. scispace.com For instance, the iodination step, which may involve reactive iodine species, could be performed more safely and efficiently in a microreactor. Furthermore, multi-step sequences, potentially involving the introduction of the isopropoxy group followed by difluorination and iodination, could be telescoped into a single continuous process, thereby reducing manual handling and purification steps. researchgate.net The integration of in-line monitoring techniques, such as IR or NMR spectroscopy, can provide real-time data for process optimization and quality control. acs.org

Exploration of Novel Reactivity Modes and Transformations

Beyond its role as a synthetic intermediate, the unique arrangement of substituents on the this compound core presents opportunities for exploring novel reactivity and chemical transformations. The interplay between the electron-withdrawing fluorine atoms, the versatile carbon-iodine bond, and the electron-donating isopropoxy group can be exploited to achieve unprecedented chemical reactions.

The carbon-iodine bond is relatively weak and can be homolytically cleaved to generate an aryl radical upon exposure to heat, light, or a radical initiator. nih.gov This reactivity can be harnessed for a variety of synthetic transformations that are complementary to traditional ionic pathways. The presence of the fluorine atoms in this compound can influence the stability and reactivity of the corresponding aryl radical.

Future research could focus on leveraging this radical reactivity for novel C-C and C-heteroatom bond-forming reactions. For example, the radical generated from this compound could participate in addition reactions to alkenes or alkynes, or in radical-mediated cross-coupling reactions. The development of photoredox-catalyzed radical reactions involving this substrate is a particularly promising avenue, as it would allow for these transformations to be conducted under mild and controlled conditions. mdpi.com

Table 2: Potential Radical Reactions of this compound

Reaction Type Description Potential Outcome
Radical Addition Addition of the aryl radical across a π-system (e.g., alkene, alkyne). Formation of a new C-C bond and a more complex molecular scaffold.
Radical Cyclization Intramolecular addition of the aryl radical to a tethered π-system. Synthesis of novel polycyclic aromatic compounds.
Radical Cross-Coupling Coupling of the aryl radical with another radical species or a suitable coupling partner. Formation of biaryl compounds or arylated heteroatoms.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. purdue.edu The aromatic ring of this compound possesses C-H bonds that could be targeted for direct functionalization. The electronic and steric environment created by the existing substituents can direct the regioselectivity of these reactions. acs.org

The fluorine atoms, in particular, are known to influence the acidity and reactivity of adjacent C-H bonds, often directing metallation to the ortho position. ox.ac.ukwhiterose.ac.uk Research in this area could explore palladium-catalyzed C-H arylation, alkylation, or amination at the positions adjacent to the fluorine atoms. nih.gov Such strategies would provide a rapid and efficient means to further elaborate the core structure of this compound, leading to a diverse range of novel derivatives with potentially interesting biological or material properties.

Integration with Machine Learning and Artificial Intelligence in Reaction Prediction

In the context of this compound chemistry, ML models could be trained on data from reactions of similar polyfunctionalized aromatic compounds to predict the most effective reagents, catalysts, and conditions for a desired transformation. youtube.com For example, an AI algorithm could be used to predict the optimal conditions for a Suzuki or Sonogashira coupling reaction involving the C-I bond of the target molecule, taking into account the influence of the fluorine and isopropoxy substituents. github.com

Data-Driven Synthesis Route Planning for Complex Molecules

For derivatives of this compound, these computational tools can analyze the interplay between the different functional groups to predict viable reaction sequences. For instance, an algorithm could determine the most effective order for modifying the iodine and aromatic hydrogens while preserving the fluoro and isopropoxy groups. By processing millions of reaction precedents, these platforms can uncover non-intuitive or novel synthetic strategies that might be overlooked in traditional, human-driven analysis. chimia.ch This approach accelerates the discovery of new functional molecules derived from this versatile benzene (B151609) core.

Table 1: Key Parameters in Data-Driven Synthesis Planning

Parameter Description Relevance to this compound
Reaction Database A comprehensive collection of experimentally validated chemical reactions. Contains precedents for reactions involving iodoarenes, fluorinated aromatics, and ether linkages.
Retrosynthesis Algorithm Software that suggests disconnections of a target molecule into simpler precursors. Identifies strategic bond cleavages, prioritizing reactions like cross-coupling at the C-I bond.
Reactivity Prediction Models that forecast the outcome of a reaction based on substrate and reagent structures. Predicts regioselectivity of further substitutions on the aromatic ring. acs.org

| Route Scoring | A metric to rank proposed synthetic routes based on factors like step count, cost, and atom economy. | Prioritizes the most efficient and sustainable pathways to complex derivatives. |

Predictive Models for Reactivity and Selectivity in Poly-substituted Systems

The reactivity of a poly-substituted benzene ring like this compound is governed by a delicate balance of electronic and steric effects from each substituent. Predicting the outcome of chemical reactions on such a molecule is a significant challenge. Modern computational chemistry offers a suite of predictive models that can forecast both reactivity and regioselectivity with increasing accuracy. acs.orgbeilstein-journals.org

Quantum mechanics (QM)-based workflows and machine learning models can calculate molecular properties such as orbital energies (HOMO/LUMO) and electrostatic potential to predict the most likely sites for electrophilic aromatic substitution or C-H activation. acs.orgbeilstein-journals.org For this compound, these models can help answer critical synthetic questions:

Will a given electrophile react at the C-5 or C-6 position?

How will the fluorine and isopropoxy groups influence the oxidative addition step in a palladium-catalyzed cross-coupling reaction at the C-I bond?

By simulating reaction intermediates and transition states, these predictive tools allow chemists to screen various reaction conditions in silico, saving time and resources. beilstein-journals.orgbeilstein-journals.org This computational screening is invaluable for designing selective functionalization strategies for this highly substituted building block.

Table 2: Predictive Models for Aromatic Reactivity

Model Type Methodology Application for this compound
Quantum Mechanics (QM) Solves the Schrödinger equation to calculate electronic structure and reaction energies. beilstein-journals.org Predicts the most nucleophilic site for electrophilic attack and assesses transition state energies.
Machine Learning (ML) Trains on large datasets of known reactions to recognize patterns and predict outcomes. chimia.ch Forecasts regioselectivity of C-H functionalization or the success of cross-coupling reactions.

| Hybrid QM/ML | Combines the accuracy of QM with the speed of ML for rapid and reliable predictions. | Offers a balance of speed and accuracy for high-throughput screening of potential reactions. |

Interdisciplinary Research with Advanced Materials Science

The unique electronic and structural properties imparted by the substituents of this compound make it a highly attractive precursor for the development of advanced functional materials. Its future lies in the synergy between synthetic chemistry and materials science, where it can serve as a foundational component for organic electronics and specialized polymers.

Design and Synthesis of Precursors for Organic Electronic Materials

Organic semiconductors are the active components in a range of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The performance of these materials is intrinsically linked to their molecular structure. This compound is an ideal starting point for creating novel organic semiconductors for several reasons:

Fluorine Substitution : The two fluorine atoms can lower the HOMO and LUMO energy levels of the resulting molecule, which can improve ambient stability and facilitate electron injection/transport. researchgate.net

Iodine Handle : The carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of larger π-conjugated systems by linking this core to other aromatic units. vanderbilt.edunih.gov

Isopropoxy Group : This bulky alkyl ether group enhances the solubility of larger, rigid molecules in common organic solvents, which is crucial for solution-based processing and device fabrication.

By strategically using the iodine as a reactive site, chemists can synthesize a library of oligomers and polymers with tailored electronic properties for specific applications in advanced electronics. acs.org

Table 3: Role of Substituents in Organic Semiconductor Design

Substituent Group Function in Material Performance Synthetic Role
1,3-Difluoro Tunes HOMO/LUMO levels, enhances thermal and oxidative stability, can influence molecular packing. researchgate.net Directs regioselectivity in subsequent reactions.
2-Iodo N/A Provides a key reactive site for C-C bond formation via cross-coupling reactions. vanderbilt.edu

| 4-Isopropoxy | Increases solubility, enabling solution-based processing and thin-film deposition. | Can sterically influence reaction pathways. |

Functionalization for Polymer Chemistry Research and Macromolecular Construction

Beyond small molecules for electronics, this compound offers significant opportunities in polymer chemistry. Its utility can be envisioned in two primary areas: as a functional monomer for polymerization and as a reagent for post-polymerization modification.

Monomer Synthesis : The iodo-functionalized benzene can be transformed into a polymerizable monomer. For instance, a Negishi or Suzuki coupling could introduce a vinyl or boronic ester group, respectively, creating a styrene-like or polymerizable aromatic monomer. Subsequent polymerization, potentially with other co-monomers, would incorporate the difluoro-isopropoxy-phenyl unit directly into a polymer backbone, imparting unique properties such as high refractive index, thermal stability, and specific surface characteristics. researchgate.net

Polymer Modification : The reactive C-I bond can be used to graft the molecule onto existing polymer chains. rsc.orgresearchgate.net For example, polymers containing nucleophilic sites could displace the iodine, or metal-catalyzed reactions could couple the aromatic ring to a polymer backbone. This process of "functionalization" allows for the precise modification of a polymer's properties. Attaching the difluoro-isopropoxy-iodobenzene moiety could be used to alter a polymer's hydrophobicity, flame resistance, or optical properties. Iodine-containing polymers can also serve as precursors for further reactions, such as in iodine transfer polymerization (ITP). tudelft.nlresearchgate.net

Table 4: Strategies for Polymer Research

Strategy Description Potential Outcome
Monomer Synthesis & Polymerization Convert the iodo group to a polymerizable function (e.g., vinyl, boronic ester) and (co)polymerize. Creates new polymers with inherent properties of the substituted benzene unit. researchgate.net
Post-Polymerization Modification Graft the molecule onto an existing polymer backbone using the reactive C-I bond. rsc.orgnih.gov Modifies the surface properties, thermal stability, or optical characteristics of commodity polymers.

| Initiator/Transfer Agent in ITP | Utilize the C-I bond's ability to participate in controlled radical polymerization processes. tudelft.nl | Enables the synthesis of block copolymers with well-defined architectures. |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.